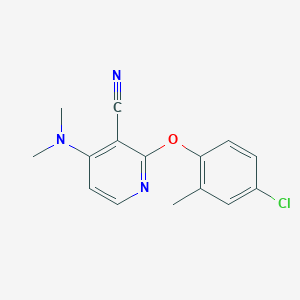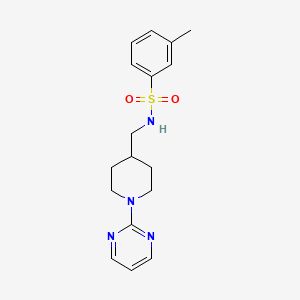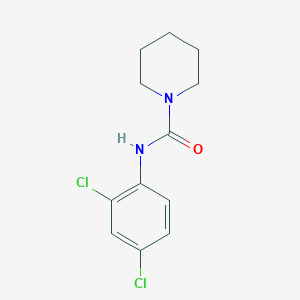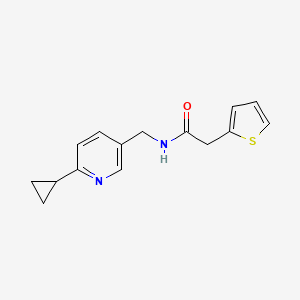![molecular formula C13H15N5O3 B2391096 1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-40-8](/img/structure/B2391096.png)
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as XAV-939, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. XAV-939 is a potent inhibitor of the Wnt signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
XAV-939 inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt signaling pathway, and its degradation leads to the activation of the pathway. XAV-939 stabilizes Axin by inhibiting tankyrase, leading to the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
XAV-939 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis by blocking the Wnt signaling pathway. In neurodegenerative diseases, XAV-939 protects neurons from degeneration and improves cognitive function by blocking the Wnt signaling pathway. In bone diseases, XAV-939 promotes bone formation and inhibits bone resorption by blocking the Wnt signaling pathway.
実験室実験の利点と制限
One of the main advantages of XAV-939 is its potency and specificity for the Wnt signaling pathway. XAV-939 has been shown to be a highly effective inhibitor of the pathway, making it a valuable tool for studying the role of the pathway in various cellular processes. However, one limitation of XAV-939 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of XAV-939. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the role of the pathway in other diseases, such as diabetes and cardiovascular disease. Finally, the development of XAV-939 as a therapeutic agent for cancer, neurodegenerative diseases, and bone diseases is an important future direction.
合成法
The synthesis of XAV-939 involves several steps, including the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-3-methylbutan-1-ol to produce 2,4-dichloro-5-nitro-3-(2-hydroxy-3-methylbutan-1-yl)pyrimidine. The resulting compound is then reacted with 2-bromoacetophenone to produce 2,4-dichloro-5-nitro-3-(2-oxopropyl)-6-(2-phenylacetophenone)pyrimidine. Finally, the compound is reduced using palladium on carbon to produce XAV-939.
科学的研究の応用
XAV-939 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and bone diseases. In cancer research, XAV-939 has been shown to inhibit the proliferation of cancer cells and induce apoptosis by blocking the Wnt signaling pathway. XAV-939 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, XAV-939 has been shown to protect neurons from degeneration and improve cognitive function in animal models of Alzheimer's disease. In bone disease research, XAV-939 has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis.
特性
IUPAC Name |
4,6,7-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-7-5-17-9-10(14-12(17)15(7)3)16(4)13(21)18(11(9)20)6-8(2)19/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXGGUCUVPHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)



![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)